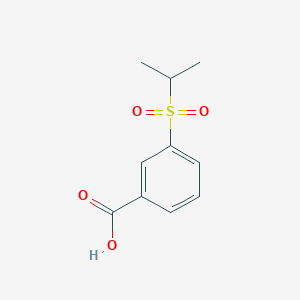

3-(Isopropylsulfonyl)benzoic acid

Description

Significance of Benzoic Acid Derivatives in Fundamental Chemical Studies

Benzoic acid and its derivatives are invaluable tools in fundamental chemical studies. They are frequently used to explore concepts such as reaction kinetics, thermodynamics, and the structure-activity relationships of organic compounds. guidechem.com The ability to systematically alter the substituents on the benzoic acid scaffold allows researchers to fine-tune the electronic and steric properties of a molecule, providing insights into its behavior in chemical reactions and biological systems. kavyapharma.com This makes them essential intermediates in the synthesis of a wide array of more complex and often bioactive molecules. kavyapharma.com

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7(2)15(13,14)9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZWBJNMCIHLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Isopropylsulfonyl Benzoic Acid

Strategies for Carbon-Sulfur Bond Formation on Aromatic Systems

The creation of the aryl-sulfone linkage is a cornerstone of the synthesis of 3-(isopropylsulfonyl)benzoic acid. This can be accomplished through several methods, broadly categorized as direct sulfonylation and coupling reactions.

Direct Sulfonylation Reactions on the Benzoic Acid Scaffold

Direct sulfonylation involves the introduction of the sulfonyl group onto the benzoic acid ring in a single step. Friedel-Crafts type reactions are a classical approach, though they can be limited by the deactivating nature of the carboxylic acid group, often requiring harsh conditions. More contemporary methods focus on C-H activation strategies. For instance, copper-mediated C-H sulfonylation of benzoic acid derivatives has been achieved with excellent regioselectivity, typically directed to the ortho position by a directing group. rsc.org While not directly providing the meta-substituted product, this highlights the potential of directed C-H functionalization in aryl sulfone synthesis.

Another approach involves the use of sulfonyl azides as sulfonyl donors. These can react with arenes, induced by a strong acid like trifluoromethanesulfonic acid, to form aryl sulfones at ambient temperatures. organic-chemistry.org The regioselectivity of such reactions on a substituted benzene (B151609) ring like benzoic acid would be governed by the electronic and steric properties of the substituents.

Coupling Reactions for Sulfonyl Group Introduction

Cross-coupling reactions represent a versatile and widely employed strategy for forming carbon-sulfur bonds. These methods typically involve the reaction of an aryl halide or a derivative with a sulfur-containing reagent in the presence of a metal catalyst.

A common approach is the coupling of an aryl halide (e.g., 3-bromobenzoic acid or its ester derivative) with an isopropylsulfinate salt. Various catalytic systems, including those based on copper and palladium, have been developed for such transformations. organic-chemistry.orgresearchgate.net For example, copper(I) iodide has been shown to be an effective catalyst for the coupling of sulfinic acid salts with aryl iodides and bromides. organic-chemistry.org Palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides also provides a route to diaryl sulfones, and by extension, could be adapted for alkyl aryl sulfones. organic-chemistry.org

Alternatively, arynes, generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, can undergo nucleophilic addition with thiosulfonates to yield diaryl sulfones. organic-chemistry.org This method offers a different disconnection approach to the target molecule.

The following table summarizes some common coupling reaction strategies for the synthesis of aryl sulfones:

| Coupling Partners | Catalyst/Reagent | Product | Reference |

| Aryl Halide + Sulfinate Salt | Copper or Palladium Catalyst | Aryl Sulfone | organic-chemistry.orgresearchgate.net |

| Aryl Boronic Acid + Sulfonyl Chloride | Palladium Catalyst | Aryl Sulfone | organic-chemistry.org |

| Aryne Precursor + Thiosulfonate | - | Aryl Sulfone | organic-chemistry.org |

| Aryl Diazonium Salt + DABCO·(SO₂)₂ | Photocatalyst | Aryl Sulfone | organic-chemistry.org |

Carboxylic Acid Functional Group Elaboration Techniques

The benzoic acid moiety is a key structural feature. Its synthesis can be approached either by direct oxidation of a suitable precursor or by transformations of other functional groups.

Oxidation Pathways for Benzoic Acid Moiety Synthesis

The most direct route to the benzoic acid core is the oxidation of a toluene (B28343) derivative. The industrial synthesis of benzoic acid itself relies on the catalytic oxidation of toluene in the presence of a cobalt catalyst. globallcadataaccess.orggoogle.comgoogle.comepo.org This strategy can be applied to a substituted toluene, such as 3-isopropylsulfonyltoluene, to yield the desired this compound. The oxidation of the methyl group to a carboxylic acid is a robust and well-established transformation.

Another precursor that can be oxidized to a benzoic acid is a benzaldehyde. The oxidation of 3-isopropylsulfonylbenzaldehyde would provide the target molecule. Various oxidizing agents can be employed for this purpose.

Selective Transformations of Carboxylic Acid Precursors

The carboxylic acid group can also be introduced through the hydrolysis of a nitrile or an ester. For instance, the synthesis could proceed through an intermediate such as methyl 3-(isopropylsulfonyl)benzoate, which upon hydrolysis would yield the final product.

Decarboxylative coupling reactions have also emerged as a powerful tool in organic synthesis. nih.govnih.gov While typically used to form C-C or C-N bonds, these methods highlight the versatility of the carboxylic acid group as a synthetic handle. In a reverse sense, the carboxylic acid could be derived from a precursor that undergoes a carboxylation reaction, although this is a less common strategy for this specific target.

Regioselective Synthesis of the Isopropylsulfonyl Substituent

Achieving the desired meta-substitution pattern of the isopropylsulfonyl group on the benzoic acid ring is a critical aspect of the synthesis. The regioselectivity can be controlled at different stages of the synthetic sequence.

If the sulfonylation is performed on benzoic acid, the inherent directing effects of the carboxyl group (a meta-director) will favor the formation of the 3-substituted product. However, as mentioned, direct sulfonylation can be challenging.

A more reliable approach is to start with a precursor that already has the desired meta-substitution pattern. For example, using 3-bromobenzoic acid as a starting material for a coupling reaction ensures the isopropylsulfonyl group is introduced at the correct position.

The synthesis of the isopropylsulfonyl group itself can be achieved through various methods. One common strategy is the oxidation of the corresponding sulfide (B99878). For instance, 3-(isopropylthio)benzoic acid could be oxidized to this compound. A variety of oxidizing agents are available for this transformation, including hydrogen peroxide, peracids, and potassium permanganate. researchgate.net

Control of Positional Isomerism during Sulfonylation

The regioselective introduction of a sulfonyl group onto the benzoic acid scaffold is a critical step in the synthesis of this compound. The directing effect of the carboxyl group on the aromatic ring inherently controls the position of substitution.

The carboxylic acid (-COOH) group is an electron-withdrawing substituent, which deactivates the benzene ring towards electrophilic aromatic substitution. numberanalytics.comyoutube.com This deactivation is a result of both the inductive effect and the resonance effect, which pull electron density away from the aromatic system. quora.com Consequently, the ortho and para positions become significantly more electron-deficient than the meta position. An incoming electrophile will, therefore, preferentially attack the meta position, which is the least deactivated. quora.comdoubtnut.com

In the context of sulfonylation, this directing effect is exploited to synthesize the desired 3-substituted isomer. A common strategy involves the reaction of benzoic acid with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). youtube.comyoutube.com This reaction leads to the formation of 3-sulfobenzoic acid. youtube.com

Subsequent treatment of 3-sulfobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), converts the sulfonic acid group into a more reactive sulfonyl chloride group, yielding 3-(chlorosulfonyl)benzoic acid. ontosight.aigoogle.com This intermediate is pivotal, as the chlorosulfonyl group is a highly reactive electrophile, primed for the subsequent introduction of the isopropyl group. ontosight.aicymitquimica.com The synthesis of 3-(chlorosulfonyl)benzoic acid can also be achieved by reacting 3-aminobenzoic acid with chlorosulfonic acid. ontosight.ai

The inherent meta-directing nature of the carboxyl group provides excellent control over positional isomerism, making the synthesis of the 3-substituted product highly regioselective.

Synthetic Approaches for Isopropyl Group Incorporation

With the sulfonyl group correctly positioned at the 3-position in the form of 3-(chlorosulfonyl)benzoic acid, the next crucial step is the introduction of the isopropyl group. Several synthetic methods can be employed for this transformation.

One common approach involves the reaction of the sulfonyl chloride with an alcohol. Alcohols can react with sulfonyl chlorides to form sulfonate esters. pearson.comvaia.comyoutube.com Specifically, 3-(chlorosulfonyl)benzoic acid can be reacted with isopropyl alcohol. This nucleophilic substitution reaction, where the oxygen of the alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride, would yield the corresponding isopropyl sulfonate ester. youtube.com

Another effective method utilizes organometallic reagents. Grignard reagents, such as isopropylmagnesium chloride ((CH₃)₂HCMgCl), are potent nucleophiles that can react with sulfonyl chlorides. masterorganicchemistry.comresearchgate.netwikipedia.org The reaction of 3-(chlorosulfonyl)benzoic acid with isopropylmagnesium chloride would result in the formation of the carbon-sulfur bond, directly yielding this compound. The preparation of arenesulfonyl chlorides from Grignard reagents and sulfuryl chloride is a known transformation. rsc.org

The choice of method depends on factors such as substrate compatibility, desired yield, and the availability of reagents. The reaction of 3-(chlorosulfonyl)benzoic acid with either isopropyl alcohol or an isopropyl Grignard reagent represents the most direct and efficient pathways.

Interactive Table: Comparison of Isopropyl Group Incorporation Methods

| Method | Reagents | Key Features |

| Alcoholysis | 3-(Chlorosulfonyl)benzoic acid, Isopropyl alcohol, Base (e.g., Pyridine) | Forms a sulfonate ester. The reaction is generally straightforward. |

| Grignard Reaction | 3-(Chlorosulfonyl)benzoic acid, Isopropylmagnesium chloride | Forms a direct C-S bond. Highly effective due to the strong nucleophilicity of the Grignard reagent. Requires anhydrous conditions. |

| Friedel-Crafts Alkylation | A suitable benzoic acid precursor, Isopropyl halide, Lewis Acid (e.g., AlCl₃) | Generally not directly applicable to benzoic acid due to ring deactivation. doubtnut.comstackexchange.com Requires a multi-step sequence if used. |

Advanced Catalytic Approaches in the Synthesis of Sulfonylbenzoic Acids

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of sulfonylbenzoic acids and related aryl sulfones has benefited significantly from these developments, particularly through transition metal-mediated reactions and the application of green chemistry principles.

Transition Metal-Mediated Functionalization

Transition metal catalysis offers powerful alternatives to traditional methods for forming carbon-sulfur bonds and for the direct functionalization of C-H bonds.

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of aryl sulfones. organic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with a sulfinate salt (RSO₂Na). organic-chemistry.org For the synthesis of this compound, a potential route could involve a palladium-catalyzed coupling of a 3-halobenzoic acid derivative with sodium isopropylsulfinate. Palladium catalysts, often in conjunction with specialized ligands like Xantphos, facilitate this transformation under relatively mild conditions. organic-chemistry.org Recent developments have also shown palladium-catalyzed reactions of benzylic sulfones with aryl triflates. rsc.org Furthermore, palladium-catalyzed intramolecular oxidative arylations have been developed for the synthesis of fused biaryl sulfones. acs.org One-pot, three-component sulfone syntheses using palladium-catalyzed aminosulfonylation have also been reported, offering an efficient route to a variety of sulfones. rsc.orgresearchgate.net

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for C-S bond formation. Copper(II)-catalyzed direct sulfonylation of C(sp²)-H bonds using a removable directing group provides a powerful method for synthesizing diverse aryl sulfones. acs.org This approach allows for the direct introduction of a sulfonyl group at a specific position without pre-functionalization of the aromatic ring. Copper-catalyzed sulfonylation of aryl C-H bonds with sodium sulfinates has been achieved with high regioselectivity. nih.gov Additionally, copper-catalyzed three-component reactions involving aryldiazonium salts and sulfur dioxide can be used for sulfonylative C-H bond functionalization. rsc.org Visible-light-assisted, copper-catalyzed sulfonylation of aryl halides with sulfinates has also been developed as an efficient method. acs.org

Interactive Table: Transition Metal-Mediated Synthesis of Aryl Sulfones

| Metal Catalyst | General Reaction | Relevance to this compound Synthesis |

| Palladium | Aryl Halide/Triflate + Sulfinate Salt → Aryl Sulfone organic-chemistry.org | A 3-halobenzoic acid derivative could be coupled with sodium isopropylsulfinate. |

| Copper | Directed C-H Sulfonylation with Sulfinate Salts acs.org | Direct, regioselective introduction of the isopropylsulfonyl group onto the benzoic acid ring using a directing group. |

| Copper | Aryl Halide + Sulfinate Salt (Visible Light) acs.org | A greener, light-induced alternative for coupling a 3-halobenzoic acid with an isopropylsulfinate. |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including sulfonylbenzoic acids.

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed C-H functionalization reactions are often highly atom-economical as they avoid the need for pre-functionalized starting materials.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or biodegradable solvents like deep eutectic solvents. rsc.org For instance, copper-catalyzed syntheses of aryl sulfonamides have been successfully carried out in green solvents like γ-valerolactone. nih.gov The synthesis of some benzoic acid derivatives has been achieved in an aqueous environment. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both palladium and copper catalysts are used in small quantities and can often be recycled and reused, reducing waste and cost. jchemrev.com Electrochemical methods, which use electricity as a "clean" reagent, also represent a green approach to sulfone synthesis. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of photocatalytic methods, such as the visible-light-assisted copper catalysis, aligns with this principle. acs.org

Renewable Feedstocks: While not yet standard for this specific compound, a long-term green chemistry goal is the use of renewable feedstocks. Research into producing benzoic acid derivatives from biomass sources like lignin (B12514952) is an active area. rsc.orgresearchgate.netescholarship.org

By integrating these principles, the synthesis of this compound can be made more environmentally benign, safer, and more cost-effective. For example, replacing traditional oxidation methods for sulfone synthesis, which may use harsh oxidants, with catalytic systems that use hydrogen peroxide or even electrochemical methods, is a significant step towards sustainability. organic-chemistry.orgresearchgate.net

Reaction Mechanisms and Chemical Reactivity of 3 Isopropylsulfonyl Benzoic Acid

Mechanistic Studies of Aromatic Substitutions

The substitution patterns on the benzene (B151609) ring of 3-(Isopropylsulfonyl)benzoic acid are heavily influenced by the strong deactivating nature of both the isopropylsulfonyl and carboxylic acid groups.

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile attacking an electrophile. The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. Both the isopropylsulfonyl (-SO₂CH(CH₃)₂) and the carboxylic acid (-COOH) groups are powerful electron-withdrawing groups.

The isopropylsulfonyl group deactivates the aromatic ring through a strong negative inductive effect (-I) due to the high electronegativity of the oxygen atoms. This effect withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. researchgate.net Consequently, harsher reaction conditions are typically required for electrophilic substitution to occur.

Both the sulfonyl and carboxylic acid groups are classified as meta-directing deactivators for EAS. acs.org They deactivate the ortho and para positions more than the meta position. This is because the carbocation intermediates (Wheland intermediates) formed by attack at the ortho or para positions have a resonance structure where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing group, which is highly destabilizing. The intermediate from meta attack avoids this unfavorable arrangement, making it the least destabilized and favored pathway. Therefore, electrophilic substitution on this compound will direct incoming electrophiles to the C5 position (or C1 relative to the isopropylsulfonyl group).

Table 1: Influence of Functional Groups on Electrophilic Aromatic Substitution

| Functional Group | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Isopropylsulfonyl (-SO₂R) | Electron-Withdrawing | Strongly Deactivating | meta |

| Carboxylic Acid (-COOH) | Electron-Withdrawing | Deactivating | meta |

Nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an aromatic ring, replacing a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex.

The aromatic ring of this compound is highly electron-deficient due to the combined -I effects of both the sulfonyl and carboxyl groups, making it a suitable substrate for NAS, provided a good leaving group is present at one of the ring positions. The carboxylic acid group, along with the isopropylsulfonyl group, activates the ring for such attacks. The stabilization of the negative charge in the Meisenheimer complex is most effective when the charge is delocalized onto the electron-withdrawing groups. This occurs when the nucleophile attacks at positions ortho or para to the activating groups. acs.org In a scenario where a leaving group is present, the powerful stabilizing effect of both substituents would dictate the preferred position of nucleophilic attack.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and its reactivity in this compound is well-established through analogy with other benzoic acid derivatives. researchgate.netrsc.org

Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is a reversible equilibrium-driven process. youtube.com

Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with ammonia (B1221849) or a primary/secondary amine to form the amide. google.com Direct coupling with an amine using coupling reagents like carbodiimides is also a common method. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol (3-(isopropylsulfonyl)benzyl alcohol) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). organic-chemistry.org Reduction to an aldehyde is more complex and requires specialized reagents.

Conversion to Acyl Halide: As mentioned, treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid to the more reactive acyl chloride.

Decarboxylation: The removal of the -COOH group to replace it with a hydrogen atom is difficult for aromatic carboxylic acids but can be achieved under harsh conditions, such as heating with soda lime. libretexts.org More modern methods involve photoredox or transition-metal-catalyzed decarboxylative coupling reactions. nih.gov

Table 2: Summary of Carboxylic Acid Transformations

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester (-COOR) |

| Amidation | SOCl₂, then Amine | Amide (-CONR₂) |

| Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Acyl Halide Formation | SOCl₂ or PCl₅ | Acyl Chloride (-COCl) |

| Decarboxylation | Soda Lime, Heat | Hydrogen (replaces -COOH) |

Esterification and Amidation Reaction Pathways

Esterification: The formation of esters from this compound typically proceeds via Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by an alcohol forms a tetrahedral intermediate. The elimination of a water molecule and deprotonation of the resulting ester yields the final product.

The presence of the electron-withdrawing isopropylsulfonyl group at the meta-position increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic effect is expected to accelerate the rate of esterification compared to unsubstituted benzoic acid. Various catalysts can be employed for this transformation, with strong mineral acids like sulfuric acid or p-toluenesulfonic acid being common choices.

youtube.commasterorganicchemistry.com

Amidation: The synthesis of amides from this compound follows a pathway similar to esterification, involving the activation of the carboxylic acid. Direct reaction with an amine is generally not feasible and requires the use of coupling agents or conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester.

Common methods include:

The use of carbonylimidazole derivatives in the presence of pyridinium (B92312) salts has also been shown to be an effective method for both esterification and amidation of benzoic acid derivatives.

Decarboxylation Mechanisms

The decarboxylation of aromatic carboxylic acids, including this compound, involves the cleavage of the carbon-carbon bond between the carboxyl group and the aromatic ring. This reaction is generally challenging and requires high temperatures or specific catalytic systems, as the C(sp²)-C(sp³) bond is strong.

Several mechanisms can be considered:

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic properties of the isopropylsulfonyl substituent. While specific data for this compound is scarce, studies on benzoic acid provide a valuable framework for understanding these aspects.

Determination of Reaction Rate Constants

Reaction rate constants (k) quantify the speed of a chemical reaction and are typically determined experimentally by monitoring the change in concentration of a reactant or product over time. The rate law for a reaction describes the relationship between the rate and the concentrations of the reactants. For many reactions of benzoic acid derivatives, such as esterification, the reaction can exhibit first-order kinetics with respect to the acid.

< youtube.commasterorganicchemistry.comp>For example, in the esterification of benzoic acid with 1-butyl alcohol, the reaction was found to be first order with respect to benzoic acid. The r youtube.commasterorganicchemistry.comate constants are generally temperature-dependent, as described by the Arrhenius equation. < nih.govp>The following table presents kinetic data for reactions of the parent benzoic acid, which serves as a baseline for understanding the reactivity of its derivatives. sdu.dksdu.dkyoutube.commasterorganicchemistry.com

| Reaction | Rate Constant (k) | Reference |

|---|---|---|

| Reaction with OH radicals (gas phase, addition) | 2.35 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (Total) | |

| Reaction with OH radicals (gas phase, H-abstraction from ring) | 4.44 × 10⁻¹⁵ to 1.77 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | |

| Esterification with 1-butyl alcohol (liquid phase) | Data dependent on catalyst concentration and temperature |

For this compound, the strong electron-withdrawing nature of the sulfonyl group is expected to increase the rate constant for nucleophilic attack at the carbonyl carbon (e.g., esterification) compared to unsubstituted benzoic acid.

Analysis of Activation Energies and Reaction Progress

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter in understanding reaction kinetics. It can be determined from the temperature dependence of the reaction rate constant using the Arrhenius equation. A lower activation energy corresponds to a faster reaction rate.

Research on the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid has determined the activation energies for both the forward and reverse reactions. Simil youtube.commasterorganicchemistry.comarly, computational studies on the reaction of benzoic acid with hydroxyl radicals have calculated the potential energy barriers for various reaction pathways.

< sdu.dkdiv class="table-container">

youtube.commasterorganicchemistry.comyoutube.commasterorganicchemistry.comsdu.dksdu.dk| Reaction | Activation Energy (Ea) / Potential Barrier | Reference |

|---|---|---|

| Esterification with 1-butyl alcohol (Forward) | 58.40 kJ·mol⁻¹ | |

| Esterification with 1-butyl alcohol (Reverse) | 57.70 kJ·mol⁻¹ | |

| Reaction with OH radicals (Addition) | 1.59 to 2.15 kcal·mol⁻¹ | |

| Reaction with NO₃ radicals (H-abstraction) | 12.05 to 13.64 kcal·mol⁻¹ |

The reaction progress can be visualized using a reaction coordinate diagram, which plots the energy of the system against the progress of the reaction. These diagrams illustrate the reactants, products, transition states, and any intermediates. For the esterification of this compound, the reaction would proceed from the reactants (acid and alcohol) through a high-energy tetrahedral intermediate (transition state) to the final products (ester and water).

Stereochemical Outcomes in Derivative Reactions of this compound

This compound itself is an achiral molecule. Stereochemical considerations arise when its derivatives are synthesized in a way that creates one or more stereocenters.

The key scenarios where stereochemistry becomes important are:

In most standard derivative reactions of the carboxylic acid group (e.g., esterification with an achiral alcohol or amidation with an achiral amine), no new stereocenters are formed, and the products remain achiral.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

For 3-(Isopropylsulfonyl)benzoic acid, a DFT study, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed. nih.govbanglajol.infomdpi.com This level of theory has proven effective for benzoic acid and its derivatives. nih.govbanglajol.info The optimization process would yield the molecule's equilibrium geometry, providing precise bond lengths, bond angles, and dihedral angles.

A key aspect of this analysis would be the conformational landscape. The rotation around the C-S (benzoic ring to sulfur) and S-C (sulfur to isopropyl group) bonds would be investigated to identify the global minimum energy conformer and other low-energy rotational isomers. The carboxylic acid group's orientation relative to the benzene (B151609) ring, including the potential for intramolecular hydrogen bonding, would also be a critical point of analysis.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Global Minimum Conformer) Calculated at the B3LYP/6-311++G(d,p) Level of Theory

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-COOH | ~1.35 Å |

| C=O | ~1.21 Å | |

| O-H | ~0.97 Å | |

| C-S (Aryl) | ~1.78 Å | |

| S=O (avg.) | ~1.45 Å | |

| Bond Angles | C-C-S (Aryl) | ~120° |

| O=S=O | ~120° | |

| C-S-C (Aryl-S-Isopropyl) | ~104° | |

| Dihedral Angles | C-C-S-O | ~60° |

| C-C-C-O (Carboxyl) | ~0° or ~180° |

Note: This table contains hypothetical data based on typical values for similar functional groups.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory. While more computationally demanding than DFT, they can be used to refine electronic property predictions for the DFT-optimized geometry. These methods are crucial for obtaining highly accurate values for properties like ionization potential, electron affinity, and dipole moment, which are essential for understanding the molecule's behavior in electric fields and its interaction with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vnresearchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. banglajol.inforesearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 eV |

Note: This table contains hypothetical data for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

The MEP map is color-coded:

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites. For this compound, these would be concentrated on the oxygen atoms of the carboxylic acid and sulfonyl groups. nih.govresearchgate.net

Blue regions indicate positive electrostatic potential, which is electron-poor and characteristic of electrophilic sites. The most positive region would be expected around the acidic hydrogen of the carboxyl group. nih.gov

Green regions represent neutral or near-zero potential. nih.gov

The MEP map would clearly show that the oxygen atoms are the primary sites for attack by electrophiles, while the acidic proton is the most likely site for interaction with a base.

Vibrational Spectroscopy Simulations and Interpretation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. mdpi.com

This simulated spectrum is crucial for assigning the various vibrational modes (stretching, bending, twisting) to the experimentally observed spectral bands. nih.govmdpi.com Key vibrational modes for this molecule would include:

O-H stretch of the carboxylic acid, typically a broad band around 3000 cm⁻¹.

C=O stretch of the carboxylic acid, a strong, sharp band around 1700 cm⁻¹.

Asymmetric and Symmetric S=O stretches of the sulfonyl group, expected in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.

C-H stretches of the aromatic ring and isopropyl group.

C-S stretch and various aromatic ring vibrations.

Comparing the calculated frequencies with experimental data helps confirm the molecule's structure and provides a detailed understanding of its internal dynamics. nih.gov

Table 3: Hypothetical Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3050 |

| C-H Stretch (Aromatic) | Benzene Ring | ~3100 |

| C-H Stretch (Aliphatic) | Isopropyl Group | ~2980 |

| C=O Stretch | Carboxylic Acid | ~1715 |

| S=O Asymmetric Stretch | Sulfonyl Group | ~1340 |

| S=O Symmetric Stretch | Sulfonyl Group | ~1150 |

| C-O Stretch | Carboxylic Acid | ~1290 |

Note: This table contains hypothetical data based on characteristic group frequencies.

Prediction and Assignment of Infrared (IR) Vibrational Modes

Theoretical calculations, particularly using DFT with basis sets like 6-311++G(d,p), are instrumental in predicting the infrared (IR) spectrum of this compound. These predictions allow for the assignment of specific vibrational modes to the observed absorption bands in an experimental spectrum. The vibrational modes are complex, but key functional groups exhibit characteristic frequencies.

For this compound, the principal predicted IR absorption bands are associated with the carboxylic acid, sulfonyl, isopropyl, and benzene ring moieties.

O-H Stretch: The carboxylic acid group produces a very broad and strong absorption band in the 2500-3300 cm⁻¹ region due to the stretching of the hydroxyl (O-H) bond, which is significantly broadened by intermolecular hydrogen bonding. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). docbrown.info Aliphatic C-H stretches from the isopropyl group are expected just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is predicted in the range of 1680-1710 cm⁻¹, characteristic of aryl carboxylic acids. docbrown.info

SO₂ Stretches: The sulfonyl group (SO₂) is characterized by two distinct stretching vibrations: an asymmetric stretch typically found in the 1300-1350 cm⁻¹ range and a symmetric stretch in the 1140-1180 cm⁻¹ range.

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group are coupled and appear in the 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively.

Aromatic C=C Stretches: Vibrations from the carbon-carbon bonds within the benzene ring typically result in several moderate to weak bands in the 1400-1600 cm⁻¹ region. vscht.cz

A predictive data table for the primary IR vibrational modes is presented below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3000 (Broad) | Strong | O-H Stretch (Hydrogen-bonded) | Carboxylic Acid |

| 3030-3080 | Medium | C-H Stretch | Aromatic Ring |

| 2870-2960 | Medium | C-H Stretch | Isopropyl Group |

| 1680-1710 | Strong | C=O Stretch | Carboxylic Acid |

| 1580-1600 | Medium | C=C Stretch | Aromatic Ring |

| 1400-1450 | Medium | C=C Stretch | Aromatic Ring |

| 1300-1350 | Strong | Asymmetric SO₂ Stretch | Sulfonyl Group |

| 1140-1180 | Strong | Symmetric SO₂ Stretch | Sulfonyl Group |

| 1210-1320 | Strong | C-O Stretch / O-H Bend (Coupled) | Carboxylic Acid |

| 650-900 | Medium | C-H Out-of-Plane Bending | Aromatic Ring |

This table is generated based on characteristic group frequencies from spectroscopic literature. docbrown.infovscht.cz The exact wavenumbers would require specific DFT calculations.

Raman Spectroscopy Simulations for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. Computational simulations of the Raman spectrum are crucial for creating a "molecular fingerprint" that can be used for identification. ias.ac.in These simulations, performed using methods like DFT, calculate the Raman activities of the vibrational modes. ias.ac.in

For this compound, the most intense Raman signals are typically not from the same vibrations that are strong in the IR spectrum.

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the benzene ring usually produces a very strong and sharp signal, providing excellent fingerprinting capability.

Sulfonyl Group Vibrations: The symmetric stretch of the SO₂ group is also expected to be a strong Raman scatterer.

C-H and C=O Vibrations: While the C=O stretch is visible, it is often less intense in Raman than in IR. Similarly, C-H stretching modes are present but less dominant than the ring vibrations.

Simulations help to resolve overlapping peaks and confirm the molecular structure by matching the calculated spectrum with the experimental one. ias.ac.inresearchgate.net

Computational Prediction of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Computational methods are essential for predicting the Non-Linear Optical (NLO) properties of molecules, which are of great interest for applications in photonics and optoelectronics. nih.gov These properties are determined by how the electron cloud of a molecule responds to a strong external electric field, such as that from a laser.

The key parameters, molecular polarizability (α) and the first hyperpolarizability (β), can be calculated using quantum chemical methods like DFT. nih.gov For a molecule to have a significant NLO response (specifically for second-harmonic generation), it must possess a non-zero first hyperpolarizability, which is often found in non-centrosymmetric molecules with both electron-donating and electron-withdrawing groups. nih.gov

In this compound, the benzene ring acts as a π-electron system, while the sulfonyl (-SO₂R) and carboxylic acid (-COOH) groups are both electron-withdrawing. The lack of a strong electron-donating group suggests that its first hyperpolarizability (β) might be modest. However, its third-order NLO properties (related to the second hyperpolarizability, γ) could still be significant. nih.gov

| Computational Parameter | Description | Significance for this compound |

| Polarizability (α) | A measure of the "ease" with which the electron cloud can be distorted. | Determines the linear refractive index. Calculable via DFT. |

| First Hyperpolarizability (β) | A measure of the asymmetric response of the molecule to an electric field. | Determines second-order NLO effects like Second-Harmonic Generation (SHG). Expected to be relatively small due to the presence of two electron-withdrawing groups. |

| Second Hyperpolarizability (γ) | A measure of the third-order response to an electric field. | Determines third-order NLO effects. Could be significant due to the conjugated and polarizable nature of the molecule. |

Predictions based on general principles of NLO materials. nih.govnih.gov Specific values require dedicated quantum chemical computations.

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. wikipedia.org This is achieved by mapping the potential energy surface of a reaction. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. iupac.org It is characterized as a first-order saddle point on the potential energy surface with a single imaginary vibrational frequency. iupac.org

For this compound, several reactions could be studied computationally:

Esterification: The reaction of the carboxylic acid with an alcohol to form an ester. Computational modeling can elucidate the multi-step mechanism (protonation, nucleophilic attack, dehydration) and determine the rate-limiting step by calculating the Gibbs free energy of activation (ΔG‡) for each transition state.

Amide Formation: The reaction with an amine to form an amide, which is crucial in the synthesis of many pharmaceuticals.

Reactions at the Sulfonyl Group: Investigation of nucleophilic substitution at the sulfur atom, exploring the stability of intermediates and the energy barriers involved.

Transition state theory (TST) uses the properties of the calculated transition state structure to estimate the reaction rate constant, providing invaluable insights for synthetic chemistry. wikipedia.orgfiveable.me

Solvent Effects in Computational Modeling (e.g., Continuum Solvation Models)

The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational models are used to account for these effects. A common and efficient approach is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). nih.gov

In these models, the solvent is not treated as individual molecules but as a continuous medium with a characteristic dielectric constant (ε). The solute molecule is placed in a cavity within this dielectric medium, and the electrostatic interaction between the solute and the solvent is calculated. nih.gov This allows for the prediction of:

How solvent polarity affects molecular geometry and vibrational spectra.

The stability of reactants, products, and transition states in solution, which is critical for accurately predicting reaction rates and equilibria in the liquid phase. yu.edu.jo

Solubility trends by calculating the free energy of solvation.

For this compound, PCM calculations could predict how its IR spectrum shifts in polar versus non-polar solvents and how the energy barrier for its esterification reaction changes with solvent polarity. researchgate.netucl.ac.uk

Advanced Computational Methodologies for Condensed Phase Systems

To study the behavior of this compound in a more realistic, complex environment like a crystal or a concentrated solution, more advanced computational methods are necessary.

Molecular Dynamics (MD) Simulations: MD simulations model the explicit movement of all atoms in a system over time based on classical mechanics. nih.gov This method is used to study dynamic processes, such as crystal growth, polymorphism, and self-assembly in solution. nih.govbohrium.com For example, MD could be used to simulate the crystallization of this compound from a solvent, helping to predict the final crystal morphology. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method provides a bridge between the high accuracy of quantum mechanics and the efficiency of classical molecular mechanics. In a QM/MM simulation, a small, chemically important part of the system (e.g., the reacting molecules) is treated with QM, while the larger environment (e.g., thousands of solvent molecules or a protein active site) is treated with MM. researchgate.net This approach would be ideal for studying a reaction of this compound in an explicit solvent or within a biological receptor, providing high accuracy without prohibitive computational cost.

These advanced methods are crucial for understanding the behavior of molecules in the condensed phase, where intermolecular interactions govern the system's properties.

Structure Activity Relationship Sar Studies

Impact of the Isopropylsulfonyl Group on Chemical Reactivity and Interactions

The isopropylsulfonyl group, a key feature of the molecule, significantly dictates its electronic and steric properties, which in turn affect its reactivity and how it interacts with biological targets.

Positional Isomerism and its Influence on Activity (e.g., comparative studies with 2- and 4-isomers)

The -SO₂R group is strongly electron-withdrawing. The position of this group influences the acidity of the carboxylic acid and the electron density of the aromatic ring. lumenlearning.comlibretexts.org In electrophilic aromatic substitution, a sulfonyl group is a deactivating, meta-directing group. lumenlearning.com The steric bulk of the isopropylsulfonyl group also varies with its position. In the 2-position (ortho), it would be in close proximity to the carboxylic acid, potentially leading to intramolecular interactions or steric hindrance that could affect binding to a target. The 4-position (para) places it directly opposite the carboxylic acid, which could be optimal for molecules that span a binding pocket. The 3-position (meta), as in the title compound, offers a distinct spatial arrangement of these functional groups that can be crucial for specific receptor interactions.

Modifications of the Sulfonyl Moiety and their Effects

Alterations to the alkyl group of the sulfonyl moiety can significantly impact the compound's properties. Replacing the isopropyl group with other alkyl groups would modulate the steric bulk and lipophilicity of this region of the molecule. For instance, smaller alkyl groups like methyl would reduce steric hindrance, potentially allowing for better access to a constrained binding site. Conversely, larger or more complex alkyl groups could enhance binding through increased van der Waals interactions or by accessing deeper hydrophobic pockets on a biological target. Studies on related sulfamoyl benzamides have shown that even single methyl or halogen group substitutions can be critical, as larger modifications are often not tolerated. researchgate.net

Role of the Carboxylic Acid Group in Molecular Recognition

The carboxylic acid is a pivotal functional group in many biologically active molecules, primarily due to its ability to participate in key molecular recognition events. ijacskros.com

Effects of Carboxylate Anion Formation on Chemical Interactions

Under physiological pH, the carboxylic acid can exist in its deprotonated, anionic form (carboxylate). This negatively charged carboxylate can engage in strong electrostatic interactions, including salt bridges, with positively charged residues on a biological target, such as lysine (B10760008) or arginine. These charge-reinforced hydrogen bonds are substantially stronger than standard hydrogen bonds and can be a dominant force in molecular recognition. nih.gov The formation of the carboxylate anion also increases the water solubility of the compound.

Aromatic Ring Substituent Effects on Structure-Activity Profiles

Introducing additional substituents onto the benzene (B151609) ring of 3-(isopropylsulfonyl)benzoic acid can fine-tune its electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. The nature and position of these substituents are critical. nih.govlibretexts.org

Below is a hypothetical data table illustrating how such SAR data might be presented based on research findings.

| Compound | R1 | R2 | R4 | R5 | Biological Activity (IC₅₀, µM) |

| 1 | H | H | H | H | 10.5 |

| 2 | Cl | H | H | H | 5.2 |

| 3 | H | F | H | H | 7.8 |

| 4 | H | H | OCH₃ | H | 15.1 |

| 5 | H | H | H | NO₂ | 2.3 |

Table 1: Hypothetical Structure-Activity Relationship Data for Substituted this compound Analogs. This table illustrates how the introduction of different substituents (R1, R2, R4, R5) on the aromatic ring could modulate the biological activity of the parent compound.

Electronic Effects and Hammett Correlations

The electronic effects of substituents on a benzene ring can be quantified using the Hammett equation, which provides a linear free-energy relationship for many reactions involving benzoic acid derivatives. wikipedia.orgwikipedia.org The equation is expressed as:

log(K/K₀) = ρσ

where K is the equilibrium constant for a reaction of a substituted benzoic acid, K₀ is the equilibrium constant for the reaction of benzoic acid itself, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends only on the nature and position of the substituent. wikipedia.org

The isopropylsulfonyl group (-SO₂CH(CH₃)₂) at the meta position is a strong electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms and the inductive effect of the sulfonyl group. researchgate.net Electron-withdrawing groups pull electron density away from the benzene ring, which can significantly influence the acidity of the carboxylic acid and the reactivity of the ring in various chemical reactions. researchgate.netlibretexts.orgfiveable.melibretexts.orgmasterorganicchemistry.com

The Hammett plot, a graph of log(K/K₀) versus σ, is a valuable tool in these studies. For a series of meta- and para-substituted benzoic acids, a linear plot indicates that the electronic effects of the substituents are the primary drivers of the change in reactivity. viu.ca

Table 1: Expected Electronic Properties of the 3-Isopropylsulfonyl Group

| Property | Expected Effect | Rationale |

| Inductive Effect | Strong electron-withdrawal | The high electronegativity of the oxygen atoms in the sulfonyl group pulls electron density from the benzene ring. |

| Resonance Effect | Weak to negligible at the meta position | Resonance effects are generally more pronounced at the ortho and para positions. |

| Hammett Constant (σ_m) | Positive and significant | Reflects the strong electron-withdrawing nature of the sulfonyl group. |

Steric Hindrance and Conformational Flexibility

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. The isopropyl group, with its branched structure, introduces a degree of steric bulk at the meta position of the benzoic acid. This can influence how the molecule interacts with other molecules or biological targets.

Conformational flexibility relates to the ability of a molecule to adopt different spatial arrangements through the rotation of single bonds. In this compound, rotation can occur around the C-S bond and the S-C(isopropyl) bond. This flexibility allows the isopropylsulfonyl group to orient itself in various conformations, which can have implications for its binding affinity to a receptor or enzyme active site. elsevierpure.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. nih.gov These models are valuable tools in drug discovery and environmental science for predicting the activity of new compounds. nih.govresearchgate.net

Selection and Calculation of Molecular Descriptors

The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the series. researchgate.net These descriptors are numerical values that represent different aspects of the molecular structure. For this compound and its analogs, a variety of descriptors would be relevant:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the Hammett constant (σ), dipole moment, and partial charges on atoms. researchgate.net

Steric Descriptors: These quantify the size and shape of the molecule. Examples include Taft's steric parameter (Es), Charton's steric parameter (ν), and various topological indices. wikipedia.orgscribd.comtsukuba.ac.jpresearchgate.net

Hydrophobic Descriptors: These relate to the lipophilicity of the molecule, which is crucial for its transport and distribution in biological systems. The partition coefficient (logP) is the most common hydrophobic descriptor.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic structure, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Examples of Molecular Descriptors for QSAR Studies of this compound Analogs

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Hammett constant (σ) | Electronic effect of substituents |

| Dipole Moment | Polarity of the molecule | |

| Steric | Taft's Steric Parameter (Es) | Steric bulk of substituents |

| Molar Refractivity (MR) | Volume and polarizability of the molecule | |

| Hydrophobic | logP | Lipophilicity |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

Development of Predictive Models for Chemical Properties and Activities

Once a set of molecular descriptors has been calculated for a series of compounds with known activities, statistical methods are used to develop a QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to build these models. arxiv.org

A hypothetical QSAR model for a series of analogs of this compound might take the following form:

Activity = c₀ + c₁σ + c₂Es + c₃logP + ...

where the coefficients (c₁, c₂, c₃, ...) are determined by the statistical analysis and indicate the relative importance of each descriptor to the activity.

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. nih.govresearchgate.net This is typically done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance. A well-validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design and synthesis of molecules with desired properties.

Molecular Interactions and Supramolecular Chemistry

Intermolecular Forces Involving 3-(Isopropylsulfonyl)benzoic acid

The specific combination of a strong hydrogen-bond-donating-and-accepting group (carboxylic acid), a bulky hydrophobic group (isopropyl), a polar, electron-withdrawing group (sulfonyl), and an aromatic system allows for a diverse range of intermolecular forces.

A primary and highly predictable interaction in the solid state of this compound involves the formation of hydrogen-bonded dimers through its carboxylic acid moiety. This is a well-documented phenomenon in virtually all carboxylic acids. mdpi.com The hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a robust, centrosymmetric eight-membered ring motif known as the carboxylic acid dimer.

While no specific crystal structure for this compound is publicly available, data from analogous compounds, such as the conformational polymorphs of 3-(azidomethyl)benzoic acid, consistently show the presence of these carboxylic acid dimers as a primary supramolecular synthon. nih.gov It is therefore highly probable that this compound follows this pattern. The strength and geometry of these hydrogen bonds are critical to the formation of its crystal lattice. Beyond dimerization, the oxygen atoms of the sulfonyl group can also act as hydrogen bond acceptors, potentially interacting with weaker C-H donors from adjacent molecules or with solvent molecules in a solution environment.

Table 1: Predicted Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Interaction Type | Significance |

|---|---|---|---|

| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Strong Hydrogen Bond | Forms characteristic R²₂(8) dimer motif |

| Aromatic C-H | Sulfonyl Oxygen (S=O) | Weak Hydrogen Bond | Stabilizes crystal packing |

| Isopropyl C-H | Sulfonyl Oxygen (S=O) | Weak Hydrogen Bond | Contributes to conformational stability |

The benzene (B151609) ring of this compound is capable of engaging in π-stacking interactions, which are crucial for the stabilization of its crystal structure. These interactions arise from the electrostatic and van der Waals forces between aromatic rings. The presence of the electron-withdrawing isopropylsulfonyl group significantly influences the electronic properties of the benzene ring, reducing its electron density.

Furthermore, this compound is a polar molecule. quora.com The sulfonyl (SO₂) and carboxylic acid (COOH) groups are strongly polar, creating a significant molecular dipole moment. Consequently, dipole-dipole interactions play a key role in the molecular assembly, as molecules orient themselves to align these dipoles in an energetically favorable, typically head-to-tail, fashion. These electrostatic forces are fundamental attractive forces that supplement the more directional hydrogen bonds and π-stacking interactions. rsc.org

Host-Guest Chemistry and Complex Formation

The functional groups on this compound make it a candidate for use in crystal engineering and supramolecular chemistry, particularly in the formation of multicomponent crystalline materials.

The carboxylic acid group is a versatile functional group for forming cocrystals, as it can act as both a robust hydrogen bond donor and acceptor. mdpi.com This allows this compound to form predictable hydrogen-bonded structures (supramolecular synthons) with a wide variety of co-formers, such as pyridines, amides, and other molecules containing complementary functional groups. nih.gov For example, it could form a well-known acid-pyridine heterosynthon with a pyridine-containing molecule. The sulfonyl group's oxygen atoms can also act as hydrogen bond acceptors, further expanding the possibilities for cocrystal formation.

By reacting this compound with a suitable base, a variety of salts can be formed. The deprotonation of the carboxylic acid yields a carboxylate anion, which can then form an ionic bond with a cation, such as an alkali metal (e.g., sodium, potassium) or an ammonium (B1175870) cation. nih.gov These salts would be expected to have significantly different physical properties, such as solubility, compared to the parent acid. The sodium salt of the related compound, 3-isopropylbenzenesulfonic acid, is a known compound. nih.gov

Table 2: Potential Supramolecular Synthons for Cocrystal Formation

| Synthon Type | Interacting Groups | Expected Interaction |

|---|---|---|

| Homosynthon | Acid...Acid | Carboxylic Acid Dimer |

| Heterosynthon | Acid...Pyridine | O-H···N Hydrogen Bond |

| Heterosynthon | Acid...Amide | O-H···O=C and N-H···O=C Hydrogen Bonds |

While no specific studies on charge-transfer (CT) complexes involving this compound have been reported, the molecule possesses the necessary features for such interactions. Charge-transfer complexes typically form between an electron-donating molecule and an electron-accepting molecule. mdpi.com Although the benzene ring in this compound is rendered electron-deficient by the two withdrawing groups (sulfonyl and carboxyl), it could potentially act as a weak electron donor to very strong π-acceptors, such as picric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

More plausibly, the molecule could be functionalized to participate in CT interactions. Studies on other benzoic acid derivatives have shown that they can form CT complexes that exhibit new absorption bands in their electronic spectra, which is a hallmark of CT complex formation. rsc.orgsemanticscholar.org The formation and properties of such a complex would be highly dependent on the electronic nature of the partner molecule.

Fundamental Molecular Recognition Phenomena

General Principles of Ligand-Receptor Binding

In the absence of specific studies on this compound, we can infer its potential behavior based on the general principles of ligand-receptor binding. This process is governed by the complementary nature of the ligand (in this case, this compound) and a biological receptor. The binding affinity is determined by the sum of various non-covalent interactions, including:

Hydrogen Bonding: The carboxylic acid group of this compound is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). The sulfonyl group's oxygen atoms can also act as hydrogen bond acceptors.

Electrostatic Interactions: The polarized sulfonyl group and the carboxylic acid moiety can engage in electrostatic interactions with charged or polar residues within a receptor's binding pocket.

The specific geometry and electronic properties of this compound, with its meta-substituted pattern, would dictate its unique binding orientation and selectivity for a particular receptor.

Protein-Small Molecule Interaction Mechanisms (Conceptual)

Conceptually, the interaction of a small molecule like this compound with a protein is a dynamic process that can be understood through several models:

Lock and Key Model: This early model envisions a rigid protein receptor with a pre-formed binding site (the "lock") that is perfectly complementary to the shape of the ligand (the "key").

Induced Fit Model: A more accepted model, this suggests that the binding of the ligand induces a conformational change in the receptor, leading to a more complementary and tighter interaction. The flexibility of both the ligand and the protein is a key aspect of this mechanism.

Conformational Selection Model: This model proposes that proteins exist as an ensemble of different conformations in equilibrium. The ligand preferentially binds to and stabilizes a specific pre-existing conformation, thereby shifting the equilibrium towards that state.

For this compound, the isopropyl group's rotational freedom and the potential for different orientations of the sulfonyl and carboxylic acid groups would allow it to adapt to the binding site of a protein, consistent with the induced fit or conformational selection models.

Self-Assembly Processes and Ordered Supramolecular Structures

While no specific studies on the self-assembly of this compound have been found, its molecular structure suggests a high potential for forming ordered supramolecular structures. The primary driving force for its self-assembly would likely be the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common and highly predictable motif in the solid-state chemistry of carboxylic acids.

Advanced Spectroscopic and Characterization Methodologies

Vibrational Spectroscopies for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-(Isopropylsulfonyl)benzoic acid is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional moieties: the carboxylic acid group, the aromatic ring, and the isopropylsulfonyl group.

The carboxylic acid group gives rise to several prominent features. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The carbonyl (C=O) stretching vibration is expected to appear as a strong absorption in the range of 1710-1680 cm⁻¹, typical for aromatic carboxylic acids where conjugation with the benzene (B151609) ring slightly lowers the frequency compared to saturated counterparts. spectroscopyonline.com Additionally, the C-O stretching and O-H bending vibrations are predicted to be observed around 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively. docbrown.infospectroscopyonline.com

The sulfonyl group (-SO₂) will be characterized by strong and distinct asymmetric and symmetric stretching vibrations. These are typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. For sulfonyl-substituted benzoic acid derivatives, these bands are a key diagnostic feature.

The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹. The C=C stretching vibrations within the ring are expected to produce a set of medium to weak absorptions in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can provide information about the 1,3-disubstitution pattern.

Finally, the isopropyl group will contribute to the spectrum with C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations around 1385-1380 cm⁻¹ (for the gem-dimethyl split) and 1370-1365 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| <3000 | C-H stretch | Isopropyl |

| 1710-1680 (strong) | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic |

| 1385-1380 | C-H bend (gem-dimethyl) | Isopropyl |

| 1370-1365 | C-H bend (gem-dimethyl) | Isopropyl |

| 1350-1300 (strong) | Asymmetric SO₂ stretch | Sulfonyl |

| 1320-1210 | C-O stretch | Carboxylic Acid |

| 1160-1120 (strong) | Symmetric SO₂ stretch | Sulfonyl |

| 960-900 (broad) | O-H bend | Carboxylic Acid |

| 900-675 | C-H out-of-plane bend | Aromatic |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibrations of the sulfonyl group around 1160-1120 cm⁻¹ are expected to be particularly strong. The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, are also typically intense in Raman spectra. researchgate.net

The C=O stretching vibration of the carboxylic acid, while strong in the FTIR spectrum, will also be present in the Raman spectrum, though its intensity can vary. epa.gov The aromatic C-H stretching vibrations will be visible above 3000 cm⁻¹. Due to the presence of the sulfur atom, a C-S stretching vibration may also be observed, typically in the 700-600 cm⁻¹ range. The Raman spectrum of benzoic acid itself shows characteristic peaks that can be used as a reference for the aromatic and carboxylic acid moieties. epa.govias.ac.in

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1710-1680 | C=O stretch | Carboxylic Acid |

| ~1600 | C=C stretch | Aromatic |

| ~1150 (strong) | Symmetric SO₂ stretch | Sulfonyl |

| ~1000 (strong) | Aromatic ring breathing | Aromatic |

| 700-600 | C-S stretch | Isopropylsulfonyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the precise assignment of all proton and carbon signals in this compound.

1D and 2D NMR for Molecular Structure Assignment

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, isopropyl, and carboxylic acid protons. The carboxylic acid proton (-COOH) will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature.

The aromatic region will display a complex pattern corresponding to the four protons on the 1,3-disubstituted benzene ring. The proton at the C2 position, being ortho to both the carboxylic acid and isopropylsulfonyl groups, is expected to be the most downfield. The protons at C4, C5, and C6 will resonate at slightly higher fields, with their exact chemical shifts and coupling patterns determined by the electronic effects of the substituents.

The isopropyl group will exhibit a characteristic pattern: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). Based on data for phenyl isopropyl sulfone, the methine proton is expected around 3.2-3.5 ppm, and the methyl protons around 1.2-1.4 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the 120-145 ppm region. The carbon attached to the sulfonyl group (C3) and the carbon attached to the carboxylic acid group (C1) will be deshielded. The chemical shifts of the other aromatic carbons (C2, C4, C5, C6) will be influenced by the positions of the two substituents.

The carbons of the isopropyl group will resonate at higher fields. The methine carbon is expected around 50-60 ppm, and the two equivalent methyl carbons will appear at approximately 15-25 ppm, based on data for analogous compounds like phenyl isopropyl sulfone. nih.gov

2D NMR: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the aromatic spin system and the coupling between the methine and methyl protons of the isopropyl group.

HSQC: would correlate each proton signal with its directly attached carbon atom.

HMBC: would show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the functional groups and the aromatic ring. For example, correlations from the C2 and C4 protons to the sulfonyl-bearing carbon (C3), and from the C2 and C6 protons to the carboxyl carbon (C1), would confirm the substitution pattern.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOH | >10 (broad s) | 165-175 |

| Aromatic-H (C2,4,5,6) | 7.5-8.5 (m) | 120-145 |

| -SO₂C H(CH₃)₂ | 3.2-3.5 (septet) | 50-60 |

| -SO₂CH(C H₃)₂ | 1.2-1.4 (d) | 15-25 |

Note: Predicted chemical shifts are based on data from analogous compounds and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.

Solid-State NMR for Condensed Phase Structural Analysis

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. Unlike solution NMR, ssNMR is sensitive to the local environment and packing of molecules in the solid state.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), it is possible to obtain high-resolution ¹³C spectra. Polymorphism, the existence of different crystalline forms, can be readily identified by ssNMR, as different packing arrangements will result in distinct sets of chemical shifts. Furthermore, ssNMR can be used to determine the number of crystallographically independent molecules in the asymmetric unit.

Proton ssNMR can be used to study hydrogen bonding interactions, which are crucial in the crystal packing of carboxylic acids. Techniques like ¹H-¹³C HETCOR (Heteronuclear Correlation) in the solid state can provide insights into the spatial proximities between different parts of the molecule in the crystal lattice.

Electronic Spectroscopies

Electronic spectroscopy, primarily UV-Vis spectroscopy, investigates the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the π-electron system of the benzene ring.

Similar to benzoic acid and its derivatives, two main absorption bands are anticipated. researchgate.netrsc.org The more intense band, often referred to as the B-band (for benzenoid), is expected to appear in the shorter wavelength region, typically around 230-240 nm. rsc.org This band is associated with a π → π* transition of the benzene ring. A second, less intense band, the C-band, is expected at a longer wavelength, likely in the range of 270-290 nm. rsc.org This band also arises from a π → π* transition but is often symmetry-forbidden in benzene itself and becomes more allowed upon substitution.

The positions and intensities of these bands will be influenced by the substituents. Both the carboxylic acid and the isopropylsulfonyl group are electron-withdrawing, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The solvent used for the measurement will also have an effect on the spectrum, particularly on the fine structure of the absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Band | Predicted λmax (nm) | Transition Type |

| B-band | 230-240 | π → π |

| C-band | 270-290 | π → π |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores.

For this compound, the primary chromophore is the benzene ring substituted with a carboxylic acid and an isopropylsulfonyl group. The benzene ring itself exhibits characteristic absorption bands, which are influenced by the presence of these substituents. The carboxylic acid group (-COOH) and the isopropylsulfonyl group (-SO2CH(CH3)2) are expected to act as auxochromes, modifying the absorption maxima (λmax) and the molar absorptivity (ε) of the benzene chromophore.

While a specific UV-Vis spectrum for this compound is not readily found in the literature, we can anticipate its absorption characteristics based on related compounds. Benzoic acid in an acidic aqueous solution typically shows a strong absorption band (B-band) around 230 nm and a weaker, broader band (C-band) around 274 nm. researchgate.netfu-berlin.de The presence of the isopropylsulfonyl group, being an electron-withdrawing group, would likely cause a slight bathochromic (red) or hypsochromic (blue) shift of these bands. For comparison, 3-aminobenzoic acid exhibits absorption maxima at 194 nm, 226 nm, and 272 nm. nih.gov